molecular formula C15H23N3O3S B12416140 Amdinocillin-d12

Amdinocillin-d12

Cat. No.: B12416140
M. Wt: 337.5 g/mol
InChI Key: BWWVAEOLVKTZFQ-XILZLENISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mecillinam-d12, also known as Amdinocillin-d12, is a deuterium-labeled analogue of Mecillinam. Mecillinam is an extended-spectrum penicillin antibiotic belonging to the amidinopenicillin class. It specifically targets penicillin-binding protein 2, making it effective against Gram-negative bacteria . The deuterium labeling in Mecillinam-d12 enhances its stability and allows for detailed pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mecillinam-d12 involves the incorporation of deuterium atoms into the Mecillinam molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The key steps include:

Industrial Production Methods: Industrial production of Mecillinam-d12 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Mecillinam-d12 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Mecillinam-d12, depending on the specific reagents and conditions used .

Scientific Research Applications

Mecillinam-d12 has a wide range of applications in scientific research:

Mechanism of Action

Mecillinam-d12 exerts its effects by binding to penicillin-binding protein 2 in the bacterial cell wall. This binding inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death. The deuterium labeling does not alter the mechanism of action but allows for detailed studies of the drug’s pharmacokinetics and metabolism .

Comparison with Similar Compounds

Uniqueness: Mecillinam-d12 is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C15H23N3O3S

Molecular Weight

337.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioazepan-1-yl)methylideneamino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C15H23N3O3S/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17/h9-11,13H,3-8H2,1-2H3,(H,20,21)/t10-,11+,13-/m1/s1/i3D2,4D2,5D2,6D2,7D2,8D2

InChI Key

BWWVAEOLVKTZFQ-XILZLENISA-N

Isomeric SMILES

[2H]C1(C(C(C(N(C(C1([2H])[2H])([2H])[2H])C=N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)O)C

Origin of Product

United States

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